![molecular formula C42H62N14O9 B12392715 CCN2 inhibitor OK2](/img/structure/B12392715.png)
CCN2 inhibitor OK2
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Overview
Description
OK2 is a specific inhibitor of the interaction between connective tissue growth factor (CCN2) and epidermal growth factor receptor (EGFR). By binding to the carboxy-terminal (CT) domain of CCN2, OK2 effectively blocks the CCN2/EGFR interaction. This compound is primarily used in research related to kidney fibrosis and chronic kidney disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of OK2 involves the reaction of specific organic molecules under controlled conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. general methods for synthesizing similar compounds often involve the use of organic halides and metal catalysts under specific temperature and pressure conditions .
Industrial Production Methods
Industrial production of OK2 would likely involve large-scale organic synthesis techniques, including the use of automated reactors and stringent quality control measures to ensure high purity and consistency. The compound is typically produced in small quantities for research purposes .
Chemical Reactions Analysis
Types of Reactions
OK2 undergoes various chemical reactions, including:
Oxidation: OK2 can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups within OK2.
Substitution: OK2 can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in reactions involving OK2 include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various organic solvents. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcome .
Major Products
The major products formed from reactions involving OK2 depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of OK2, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
In Vitro Studies
In vitro studies have demonstrated that OK2 significantly inhibits CCN2/EGFR-induced STAT3 phosphorylation and ECM protein synthesis. These findings suggest that OK2 can disrupt the fibrotic signaling cascade initiated by CCN2, providing a potential therapeutic avenue for conditions characterized by excessive fibrosis .
In Vivo Studies
Subsequent in vivo studies using a unilateral ureteral obstruction (UUO) mouse model revealed that treatment with OK2 resulted in a marked reduction in renal fibrosis. The peptide effectively blocked the CCN2/EGFR interaction by binding to the CT domain of CCN2, indicating its potential as a specific therapeutic agent for kidney fibrosis .
Case Study 1: Kidney Fibrosis
A study involving UUO mice treated with OK2 showed significant alleviation of renal fibrosis. The administration of OK2 led to decreased expression of fibrotic markers and improved renal function parameters compared to untreated controls. This case highlights the efficacy of OK2 in reversing established fibrosis in a preclinical model .
Case Study 2: Diabetic Nephropathy
In diabetic nephropathy models, the application of CCN2 antisense oligonucleotides (ASO) has shown promising results in reducing CCN2 expression and associated renal damage. Although not directly involving OK2, these findings underscore the importance of targeting CCN2 pathways in managing kidney-related complications .
Comparative Data Table
The following table summarizes key findings from studies on the applications of CCN2 inhibitor OK2 and related compounds:
Study | Model | Treatment | Outcome |
---|---|---|---|
Study 1 | UUO Mouse | OK2 | Reduced renal fibrosis and improved function |
Study 2 | Diabetic Nephropathy | CCN2 ASO | Decreased CCN2 expression and renal damage |
Study 3 | Rat Mesangial Cells | High Glucose + CCN2 ASO | Suppressed ECM protein expression |
Mechanism of Action
OK2 exerts its effects by specifically inhibiting the interaction between CCN2 and EGFR. By binding to the CT domain of CCN2, OK2 prevents the activation of EGFR, which in turn inhibits the downstream signaling pathways involving signal transducer and activator of transcription 3 (STAT3) phosphorylation and extracellular matrix (ECM) protein synthesis. This mechanism is particularly relevant in the context of kidney fibrosis, where the inhibition of EGFR/STAT3 activation can prevent disease progression .
Comparison with Similar Compounds
Similar Compounds
Potassium oxide (K2O): An ionic compound of potassium and oxygen, known for its high reactivity and use in industrial applications.
Potassium superoxide (KO2): Produced by burning molten potassium in an atmosphere of excess oxygen, used in various chemical reactions.
Uniqueness of OK2
OK2 is unique in its specific inhibition of the CCN2/EGFR interaction, a property not shared by the other similar compounds listed. This specificity makes OK2 particularly valuable in research focused on kidney fibrosis and chronic kidney disease .
Biological Activity
CCN2, also known as Connective Tissue Growth Factor (CTGF), is a matricellular protein that plays a critical role in various fibrotic diseases, particularly in the context of kidney fibrosis and diabetic nephropathy. The compound OK2 is a specific inhibitor of the CCN2/EGFR (Epidermal Growth Factor Receptor) interaction, showing promise in alleviating renal fibrosis and modulating fibrotic processes through its biological activities.
Inhibition of CCN2/EGFR Interaction
OK2 functions by binding to the CT domain of CCN2, effectively blocking the interaction between CCN2 and EGFR. This inhibition leads to the suppression of downstream signaling pathways that are typically activated by CCN2, including:
- STAT3 Phosphorylation : OK2 inhibits CCN2-induced STAT3 phosphorylation, a pathway implicated in cellular responses to growth factors and cytokines.
- Extracellular Matrix (ECM) Protein Synthesis : The compound reduces the synthesis of ECM proteins, which are critical in the development of fibrosis .
In Vivo Efficacy
Research has demonstrated that OK2 significantly alleviates renal fibrosis in animal models. In a study using a unilateral ureteral obstruction (UUO) mouse model, treatment with OK2 resulted in:
- Reduced Fibrosis : Histological analysis showed marked reductions in fibrotic changes in renal tissues.
- Decreased Proteinuria : This indicates improved renal function and reduced damage associated with chronic kidney disease (CKD) .
Case Studies and Experimental Data
- Renal Fibrosis Alleviation :
- Impact on Diabetic Nephropathy :
Comparative Analysis with Other Agents
The following table summarizes the outcomes observed with OK2 compared to other agents targeting CCN2:
Agent | Subjects | Treatment Plan | Pathway Targeted | Outcomes |
---|---|---|---|---|
OK2 | UUO mice | Administered via injection | CCN2/EGFR Interaction | Significant reduction in renal fibrosis and proteinuria |
FG-3019 | T1DM & T2DM patients | 3 or 10 mg/kg biweekly IV | CCN2 Neutralization | Decreased urinary albumin/creatinine ratio |
CCN2 ASO | Diabetic mice | 20 mg/kg biweekly subcutaneously | CCN2 Expression Inhibition | Reduced proteinuria and fibrotic markers |
Properties
Molecular Formula |
C42H62N14O9 |
---|---|
Molecular Weight |
907.0 g/mol |
IUPAC Name |
2-[3-[(3S,6S,9S,12S,15S,18S,21S)-9-(4-aminobutyl)-12,15-bis[(1R)-1-hydroxyethyl]-6-(1H-imidazol-5-ylmethyl)-18-(1H-indol-3-ylmethyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazabicyclo[19.3.0]tetracosan-3-yl]propyl]guanidine |
InChI |
InChI=1S/C42H62N14O9/c1-22(57)33-39(63)50-28(11-5-6-14-43)35(59)52-31(18-25-20-46-21-49-25)36(60)51-29(12-7-15-47-42(44)45)41(65)56-16-8-13-32(56)38(62)53-30(37(61)54-34(23(2)58)40(64)55-33)17-24-19-48-27-10-4-3-9-26(24)27/h3-4,9-10,19-23,28-34,48,57-58H,5-8,11-18,43H2,1-2H3,(H,46,49)(H,50,63)(H,51,60)(H,52,59)(H,53,62)(H,54,61)(H,55,64)(H4,44,45,47)/t22-,23-,28+,29+,30+,31+,32+,33+,34+/m1/s1 |
InChI Key |
DNITVPPEDHWZSB-MLYITYKWSA-N |
Isomeric SMILES |
C[C@H]([C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N1)CC3=CNC4=CC=CC=C43)CCCN=C(N)N)CC5=CN=CN5)CCCCN)[C@@H](C)O)O |
Canonical SMILES |
CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)N1)CC3=CNC4=CC=CC=C43)CCCN=C(N)N)CC5=CN=CN5)CCCCN)C(C)O)O |
Origin of Product |
United States |
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